molecular formula C23H19ClN2O2 B14925036 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole

Cat. No.: B14925036
M. Wt: 390.9 g/mol
InChI Key: VWXWJGUVXDRQRN-UHFFFAOYSA-N
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Description

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with diketones or their equivalents. One common method is the reaction of 2-chlorobenzoyl hydrazine with 3,5-bis(3-methoxyphenyl)-1,3-diketone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrazole oxides.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the 2-chlorophenyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, analgesic, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole
  • 1-(2-chlorophenyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole
  • 1-(2-chlorophenyl)-3,5-bis(3-ethoxyphenyl)-1H-pyrazole

Uniqueness

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)-1H-pyrazole is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the 2-chlorophenyl group and the 3-methoxyphenyl groups can enhance its interaction with certain molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H19ClN2O2

Molecular Weight

390.9 g/mol

IUPAC Name

1-(2-chlorophenyl)-3,5-bis(3-methoxyphenyl)pyrazole

InChI

InChI=1S/C23H19ClN2O2/c1-27-18-9-5-7-16(13-18)21-15-23(17-8-6-10-19(14-17)28-2)26(25-21)22-12-4-3-11-20(22)24/h3-15H,1-2H3

InChI Key

VWXWJGUVXDRQRN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NN2C3=CC=CC=C3Cl)C4=CC(=CC=C4)OC

Origin of Product

United States

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